

# Hexafluoropropene molecular structure and formula

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## Compound of Interest

Compound Name: **Hexafluoropropene**

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An In-depth Technical Guide to the Molecular Structure and Formula of **Hexafluoropropene**

## Abstract

**Hexafluoropropene** (HFP), a fluorinated analog of propylene, is a cornerstone in the synthesis of advanced fluoropolymers and a versatile building block for complex molecules in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the extensive fluorination, dictate its reactivity and utility. This guide provides a comprehensive examination of the molecular structure, physicochemical properties, reactivity, and spectroscopic signature of **hexafluoropropene**. Tailored for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical data with practical insights into its handling and application, ensuring a thorough understanding of this critical chemical intermediate.

## Introduction: The Significance of Hexafluoropropene

**Hexafluoropropene**, systematically named 1,1,2,3,3,3-Hexafluoroprop-1-ene, is an organofluorine compound with the chemical formula  $C_3F_6$ .<sup>[1]</sup> It is a colorless, odorless, non-flammable gas at standard conditions.<sup>[1][2]</sup> The molecule's structure, featuring a carbon-carbon double bond and a trifluoromethyl group, makes it a highly valuable monomer and chemical intermediate. The high degree of fluorination dramatically alters the electronic nature of the double bond compared to its hydrocarbon counterpart, propylene, rendering it electron-

deficient and susceptible to specific chemical transformations. This unique reactivity is harnessed in the production of high-performance materials and is of increasing interest in the synthesis of fluorinated pharmaceutical intermediates, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.

## Molecular Structure and Stereochemistry

The foundational attributes of **hexafluoropropene** are dictated by its molecular geometry and the strong, polarizing C-F bonds.

Chemical Formula:  $C_3F_6$

Molecular Weight: 150.023 g·mol<sup>-1</sup>

Structural Formula:  $CF_3CF=CF_2$

The molecule consists of a three-carbon propylene backbone where every hydrogen atom has been substituted by a fluorine atom. The presence of the C=C double bond introduces planarity to that portion of the molecule, while the  $CF_3$  group has a tetrahedral geometry.

Caption: Ball-and-stick model of the **Hexafluoropropene** molecule with approximate bond lengths.

## Table 1: Experimental Geometric Parameters of Hexafluoropropene

The precise geometry of HFP has been determined through spectroscopic and diffraction studies. These experimental values are critical for computational modeling and understanding the molecule's steric and electronic profiles.

Parameter	Value	Source
Bond Lengths		
C=C	1.329 Å	<a href="#">[3]</a>
C-C	1.511 Å	<a href="#">[4]</a>
C-F (on CF <sub>2</sub> group)	1.326 Å	<a href="#">[4]</a>
C-F (on CF group)	1.333 Å	<a href="#">[4]</a>
C-F (on CF <sub>3</sub> group)	1.325 Å	<a href="#">[4]</a>
Bond Angles		
C-C=C	127.9°	<a href="#">[4]</a>
F-C-F (on CF <sub>2</sub> group)	112.1°	<a href="#">[4]</a>
F-C-F (on CF <sub>3</sub> group)	108.8°	<a href="#">[4]</a>

**Causality Insight:** The C-C=C bond angle of ~128° is significantly larger than the ideal 120° for  $sp^2$  hybridization. This distortion is a direct result of the steric repulsion between the bulky CF<sub>3</sub> group and the fluorine atom on the central carbon, a key structural feature influencing its reactivity.

## Spectroscopic Profile for Structural Validation

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of hexafluoropropene.

- **<sup>19</sup>F Nuclear Magnetic Resonance (NMR):** <sup>19</sup>F NMR is the most powerful technique for characterizing fluorinated compounds. For HFP, the spectrum displays distinct signals for the three different fluorine environments (CF<sub>3</sub>, CF, and CF<sub>2</sub>), with characteristic chemical shifts and complex splitting patterns due to F-F coupling.[\[5\]](#)[\[6\]](#) This allows for clear isomeric differentiation in its derivatives and oligomers.[\[6\]](#)
- **Infrared (IR) Spectroscopy:** The IR spectrum of HFP is dominated by very strong absorption bands in the 1000-1400  $cm^{-1}$  region, which are characteristic of C-F bond stretching vibrations.[\[7\]](#) A significant absorption band corresponding to the C=C double bond stretch is

also observed, though its position and intensity are influenced by the attached fluorine atoms.

- **Mass Spectrometry (MS):** In electron ionization mass spectrometry, HFP shows a distinct molecular ion peak ( $m/z = 150$ ). The fragmentation pattern is characterized by the loss of fluorine atoms and  $\text{CF}_3$  groups, with prominent peaks at  $m/z$  131 ( $[\text{M}-\text{F}]^+$ ) and 69 ( $[\text{CF}_3]^+$ ).<sup>[8]</sup>

## Physicochemical Properties

The physical properties of HFP are a direct consequence of its molecular structure and high degree of fluorination. These properties are crucial for designing reaction conditions, purification processes, and safe handling procedures.

**Table 2: Key Physicochemical Properties of Hexafluoropropene**

Property	Value	Source(s)
Appearance	Colorless, odorless gas	[2]
Molar Mass	$150.023 \text{ g}\cdot\text{mol}^{-1}$	
Boiling Point	-28.0 °C to -29.4 °C	[1][9]
Melting Point	-153.0 °C to -156.2 °C	[1]
Liquid Density (at 20°C)	1.332 g/mL	[9]
Vapor Pressure (at 25°C)	~690 kPa (~5175 mmHg)	[9][10]
Solubility in Water	Insoluble / Very low (82–224 mg/L)	[1]
Critical Temperature	85.8 °C	[9]
Critical Pressure	31.5 bar	[11]
Ozone Depletion Potential (ODP)	0	[12]
Global Warming Potential (GWP <sub>100</sub> )	<<1	[12]

# Chemical Synthesis and Reactivity

## Industrial Synthesis

The primary industrial route to **hexafluoropropene** is the pyrolysis (high-temperature decomposition) of tetrafluoroethylene (TFE). This process requires precise control to maximize the yield of HFP while minimizing the formation of other perfluorinated byproducts.

Reaction:  $3 \text{ CF}_2=\text{CF}_2 \rightarrow 2 \text{ CF}_3\text{CF}=\text{CF}_2$

Caption: Industrial synthesis of **Hexafluoropropene** via pyrolysis of Tetrafluoroethylene.

## Core Reactivity

The reactivity of HFP is dominated by its electron-deficient C=C double bond. This makes it a prime substrate for nucleophilic attack and a key monomer in copolymerization reactions.

- **Copolymerization:** HFP is famously used as a comonomer with tetrafluoroethylene to produce fluorinated ethylene propylene (FEP) and with vinylidene fluoride to produce fluoroelastomers (FKM). These copolymers exhibit excellent thermal stability and chemical resistance.
- **Nucleophilic Addition:** Unlike typical alkenes that undergo electrophilic addition, HFP readily reacts with nucleophiles at the  $\text{CF}_2$  carbon of the double bond.
- **Oligomerization:** In the presence of fluoride ion catalysts (e.g.,  $\text{CsF}$  or  $\text{KF}$ ) in aprotic solvents, HFP undergoes oligomerization to form dimers and trimers.<sup>[13]</sup> These oligomers are valuable as inert fluids and hydraulic oils.
- **Hazardous Reactions:** HFP can react violently with strong oxidizing agents, alkali metals, and certain Grignard reagents.<sup>[2][10]</sup> An attempt to scale up a reaction with phenylmagnesium bromide led to an explosion.<sup>[10]</sup>

## Role in Drug Development and Advanced Research

While HFP itself is not a therapeutic agent, it is a critical precursor to building blocks used in medicinal chemistry. The introduction of fluorinated groups can significantly improve a drug candidate's pharmacokinetic profile.

- Synthesis of Hexafluoroisopropanol (HFIP): HFP is the starting material for producing hexafluoroacetone (HFA), which is then hydrogenated to yield HFIP (1,1,1,3,3,3-hexafluoro-2-propanol).[14][15] HFIP is a uniquely polar, non-nucleophilic solvent that is indispensable for the synthesis and conformational study of peptides and for promoting a wide range of organic reactions.[16][17]
- Precursor to Fluorinated Intermediates: The reactivity of the HFP double bond allows for the introduction of the  $C_3F_6$  moiety into various molecular scaffolds, which can then be further transformed into novel, highly fluorinated pharmaceutical intermediates.

## Experimental Protocol: Safe Laboratory Handling of Hexafluoropropene Gas

Trustworthiness through Self-Validation: This protocol incorporates multiple checkpoints and verification steps to ensure safe operation. Adherence to this workflow is critical due to the hazards associated with pressurized and potentially harmful gas.

Objective: To safely dispense a measured amount of **hexafluoropropene** gas from a compressed gas cylinder into a reaction system.

Hazards: Gas under pressure (may explode if heated); harmful if inhaled; contact with liquefied gas can cause frostbite.[18][19]

Personal Protective Equipment (PPE):

- Safety goggles (mandatory).[18][20]
- Flame-resistant lab coat.[20]
- Cryogenic gloves (if there is any potential for contact with the liquid phase).
- Ensure a certified chemical fume hood is used for all operations.[20]

## Step-by-Step Methodology

- Work Area Preparation & Verification:

- 1.1 Confirm that the entire procedure will be conducted within a certified and operational chemical fume hood.[20]
- 1.2 Secure the HFP gas cylinder to a stable surface (e.g., wall bracket, bench clamp) using two straps. Verify its stability.
- 1.3 Locate the nearest eyewash station and safety shower. Confirm they are unobstructed and operational.
- 1.4 Ensure a compatible fire extinguisher (e.g., CO<sub>2</sub>) is nearby.
- Equipment Setup & Leak Check:
  - 2.1 Select a regulator suitable for corrosive gases (if applicable, though HFP is not typically corrosive to standard materials like stainless steel or brass) and with the correct CGA fitting for the HFP cylinder.
  - 2.2 With the main cylinder valve closed, attach the regulator. Tighten the connection using the appropriate wrench. Do not use excessive force.
  - 2.3 Close the regulator's outlet valve.
  - 2.4 Briefly and slowly open the main cylinder valve. The high-pressure gauge on the regulator should show the cylinder pressure.
  - 2.5 Close the main cylinder valve. The pressure on the high-pressure gauge should remain constant. A drop in pressure indicates a leak at the cylinder-regulator connection, which must be rectified before proceeding.
  - 2.6 Connect the regulator outlet to the reaction apparatus using appropriate and pressure-rated tubing. Secure all connections with clamps.
- Dispensing the Gas:
  - 3.1 Ensure the reaction vessel is properly vented into the fume hood's exhaust or through a scrubbing system (e.g., mineral oil bubbler).
  - 3.2 Open the main cylinder valve slowly and fully.

- 3.3 Adjust the regulator's delivery pressure to the desired low value (e.g., 2-5 psi).
- 3.4 Slowly open the regulator's outlet valve to initiate the flow of gas into the reaction system. Monitor the flow rate using a flow meter or by observing the rate of bubbling in the reaction solvent.
- System Shutdown:
  - 4.1 Close the main cylinder valve completely.
  - 4.2 Allow the gas remaining in the regulator and tubing to be consumed by the reaction or to vent safely through the apparatus. Both regulator gauges should read zero.
  - 4.3 Close the regulator's outlet valve.
  - 4.4 Turn the regulator's pressure adjustment knob counter-clockwise until it feels loose to de-energize the diaphragm.
  - 4.5 The system is now safely shut down. Leave the regulator in place if future use is intended or remove it following proper depressurization procedures.

## Conclusion

**Hexafluoropropene** is more than a simple fluorinated alkene; it is a foundational material whose unique structural and electronic properties have enabled significant advancements in polymer science and are increasingly pivotal in the sophisticated synthesis required for modern drug discovery. Its molecular architecture, characterized by an electron-poor double bond and stable C-F bonds, provides a predictable platform for chemical transformations. A thorough understanding of its geometry, properties, and reactivity, coupled with stringent adherence to safety protocols, allows researchers to fully leverage the potential of this versatile fluorocarbon.

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